molecular formula C23H34N2O2 B315837 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE

2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE

Cat. No.: B315837
M. Wt: 370.5 g/mol
InChI Key: NSXWEEAPXQWNAA-UHFFFAOYSA-N
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Description

2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is a synthetic organic compound that features an adamantane moiety, a phenoxy group, and an acetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form 1-adamantylamine.

    Coupling with Phenoxy Group: The adamantylamine is then coupled with a phenoxy group through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The phenoxy and acetamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl group but lacks the phenoxy and acetamide functionalities.

    Phenoxyacetamide: Contains the phenoxy and acetamide groups but lacks the adamantyl moiety.

    N-tert-Butylacetamide: Features the acetamide group with a tert-butyl substituent but lacks the adamantyl and phenoxy groups.

Uniqueness

2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the phenoxy and acetamide groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C23H34N2O2

Molecular Weight

370.5 g/mol

IUPAC Name

2-[4-[(1-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C23H34N2O2/c1-22(2,3)25-21(26)15-27-20-6-4-16(5-7-20)14-24-23-11-17-8-18(12-23)10-19(9-17)13-23/h4-7,17-19,24H,8-15H2,1-3H3,(H,25,26)

InChI Key

NSXWEEAPXQWNAA-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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